Direct Head-to-Head Comparison: Superior Synthetic Yield via Optimized Patent Route
In a direct comparison of synthetic procedures for this specific compound, the protocol disclosed in US2007/293475 A1 provides a significant advantage in yield compared to other reported methods. The patented procedure delivers a 67% isolated yield . This represents a substantial improvement for scalable procurement, as earlier or alternative methods (often yielding <50% for similar chloroacetylations) are less efficient. This higher yield translates to lower cost per gram of final product.
| Evidence Dimension | Synthetic Yield (Isolated Product) |
|---|---|
| Target Compound Data | 67% yield |
| Comparator Or Baseline | Typical chloroacetylation yields <50% (class baseline) |
| Quantified Difference | >17 percentage point increase in yield over baseline |
| Conditions | Reaction of 2-(4-Chlorophenyl)-ethylamine with chloroacetyl chloride using Et3N/DIPEA in CH3CN/CH2Cl2 at 0-20 °C for 3.5 h . |
Why This Matters
For procurement and scale-up, a 67% isolated yield from a well-defined, patented procedure offers a cost-effective and reliable starting point for synthesizing downstream targets.
